N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide
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Overview
Description
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety linked to an oxazole ring via a propyl chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.
Mechanism of Action
Target of Action
The primary target of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, and is also involved in the control of vascular smooth muscle contraction .
Mode of Action
This compound acts as an antagonist at the 5-HT2A receptor Instead, they block the receptor and prevent it from binding to its natural ligand, in this case, serotonin . This results in a decrease in the physiological response to serotonin.
Biochemical Pathways
The antagonistic action on the 5-HT2A receptor affects the serotonergic pathways in the brain . These pathways are involved in various physiological processes such as mood regulation, anxiety, and sensory perception. By blocking the 5-HT2A receptor, this compound can modulate these processes .
Pharmacokinetics
Similar compounds with a phenylpiperazine structure are known to have good gastrointestinal absorption and can cross the blood-brain barrier . These properties suggest that this compound may also have good bioavailability.
Result of Action
The antagonistic action of this compound on the 5-HT2A receptor can lead to a decrease in platelet aggregation, making it a potential antiplatelet agent . Additionally, it may have potential therapeutic effects in conditions associated with 5-HT2A receptor overactivity, such as mood disorders and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide typically involves a multi-step process. One common synthetic route begins with the preparation of the phenylpiperazine intermediate. This is achieved through the reaction of phenylhydrazine with an appropriate alkylating agent, followed by cyclization to form the piperazine ring. The resulting phenylpiperazine is then reacted with a propylating agent to introduce the propyl chain.
The next step involves the formation of the oxazole ring. This can be accomplished through a cyclization reaction involving an appropriate precursor, such as an α-haloketone or α-haloamide, in the presence of a base. The final step is the coupling of the phenylpiperazine-propyl intermediate with the oxazole ring, typically using a coupling reagent such as carbodiimide or a similar activating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and other advanced technologies to ensure high yield, purity, and cost-effectiveness. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced piperazine or oxazole derivatives.
Scientific Research Applications
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors involved in neurotransmission.
Biology: The compound is used in studies exploring its effects on cellular processes and signaling pathways.
Comparison with Similar Compounds
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a phenylpiperazine moiety but is linked to a pyrimidine ring instead of an oxazole ring.
3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide: This compound features a pyrazole ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-17(16-7-9-19-23-16)18-8-4-10-20-11-13-21(14-12-20)15-5-2-1-3-6-15/h1-3,5-7,9H,4,8,10-14H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOAKQRKEVSXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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